molecular formula C23H19N3O4 B12990100 N-[2-(4-Nitro-phenyl)-1-p-tolylcarbamoyl-vinyl]-benzamide

N-[2-(4-Nitro-phenyl)-1-p-tolylcarbamoyl-vinyl]-benzamide

Cat. No.: B12990100
M. Wt: 401.4 g/mol
InChI Key: XCRIAUBITZEQEJ-RCCKNPSSSA-N
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Description

N-[2-(4-Nitro-phenyl)-1-p-tolylcarbamoyl-vinyl]-benzamide is an organic compound characterized by its complex structure, which includes a nitro group, a tolylcarbamoyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Nitro-phenyl)-1-p-tolylcarbamoyl-vinyl]-benzamide typically involves multi-step organic reactions. One common method includes the nucleophilic aromatic substitution reaction, where an aryl halide is activated by electron-withdrawing groups such as nitro groups. The reaction conditions often involve the use of strong bases and solvents like ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps like nitration, reduction, and coupling reactions, followed by purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Nitro-phenyl)-1-p-tolylcarbamoyl-vinyl]-benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong bases like sodium hydroxide. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

N-[2-(4-Nitro-phenyl)-1-p-tolylcarbamoyl-vinyl]-benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-Nitro-phenyl)-1-p-tolylcarbamoyl-vinyl]-benzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the aromatic rings can engage in π-π interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-Nitro-phenyl)-1-p-tolylcarbamoyl-vinyl]-benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H19N3O4

Molecular Weight

401.4 g/mol

IUPAC Name

N-[(E)-3-(4-methylanilino)-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C23H19N3O4/c1-16-7-11-19(12-8-16)24-23(28)21(25-22(27)18-5-3-2-4-6-18)15-17-9-13-20(14-10-17)26(29)30/h2-15H,1H3,(H,24,28)(H,25,27)/b21-15+

InChI Key

XCRIAUBITZEQEJ-RCCKNPSSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/NC(=O)C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3

Origin of Product

United States

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